molecular formula C15H15ClN6O2 B12178582 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide

Cat. No.: B12178582
M. Wt: 346.77 g/mol
InChI Key: FAISVESCVQFEIN-UHFFFAOYSA-N
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Description

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyridazine ring, and a butanamide group attached to a methoxypyridine moiety. The presence of a chlorine atom in the triazolo ring further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-b]pyridazine core. Common reagents include hydrazine derivatives and chlorinated pyridazines.

    Introduction of the Butanamide Group: The butanamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methoxypyridine Attachment: The final step involves the attachment of the methoxypyridine moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide stands out due to its combination of a triazolopyridazine core with a butanamide group and a methoxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15ClN6O2

Molecular Weight

346.77 g/mol

IUPAC Name

4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide

InChI

InChI=1S/C15H15ClN6O2/c1-24-15-8-5-10(9-17-15)18-14(23)4-2-3-12-19-20-13-7-6-11(16)21-22(12)13/h5-9H,2-4H2,1H3,(H,18,23)

InChI Key

FAISVESCVQFEIN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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